3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid
Description
This compound features a benzofuran core with a carboxylic acid group at position 2 and an Fmoc-protected aminomethyl group at position 3. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used protecting moiety in peptide synthesis, enabling selective deprotection under mild basic conditions.
Properties
CAS No. |
2092818-62-5 |
|---|---|
Molecular Formula |
C25H19NO5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO5/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28) |
InChI Key |
OIMGXRSGZSWQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC5=CC=CC=C54)C(=O)O |
Purity |
90 |
Origin of Product |
United States |
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological activities, supported by diverse research findings.
- Molecular Formula : C28H23NO4
- Molar Mass : 437.49 g/mol
- CAS Number : 1310680-37-5
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis, indicating its potential application in drug development.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of the Fmoc-protected amino group with a benzofuran derivative. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The specific activity of this compound against cancer cells remains to be extensively studied.
Antimicrobial Properties
Some studies suggest that related compounds possess antimicrobial activity. For example, benzofuran derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar properties warrants further exploration.
Enzyme Inhibition
Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways. For instance, tyrosinase inhibition studies have shown that certain benzofuran derivatives can effectively reduce melanin production, which may be beneficial in treating hyperpigmentation disorders .
Case Studies
- Anticancer Activity : A study on related compounds showed that they induced apoptosis in HL-60 leukemia cells through the activation of caspase pathways . The specific role of the Fmoc group in enhancing bioactivity is an area for further investigation.
- Antimicrobial Efficacy : A series of benzofuran derivatives were tested against pathogenic bacteria, revealing minimum inhibitory concentrations (MICs) that suggest potential for development into antimicrobial agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 341.37 g/mol
- CAS Number : 132351145
The structure of the compound features a benzofuran moiety, which contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for its role as a building block in the synthesis of bioactive molecules. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable for protecting amines during peptide synthesis, facilitating the development of peptide-based therapeutics.
- Case Study : A study demonstrated that derivatives of benzofuran compounds exhibit anti-cancer properties, indicating that modifications of this compound could lead to novel anti-cancer agents .
Drug Development
The unique structural characteristics of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid make it a candidate for drug development, particularly in targeting specific biological pathways.
- Example : Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression, suggesting that this compound may have similar inhibitory effects .
Biochemical Assays
The compound can be employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with various biological macromolecules makes it suitable for probing biochemical mechanisms.
- Application : It can be used as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms of action .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions, enabling salt formation and proton exchange:
-
Deprotonation : Reacts with bases like sodium hydroxide (NaOH) or triethylamine (TEA) to form carboxylate salts, enhancing solubility in polar solvents .
-
Protonation : Regains the protonated form in acidic media (e.g., HCl), critical for stabilizing intermediates during synthesis.
Example Conditions :
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | 1 eq. NaOH in H₂O/THF (0°C, 1 hr) | Carboxylate salt (yield: >95%) |
| Protonation | 1M HCl in DCM (rt, 30 min) | Regenerated carboxylic acid |
Fmoc Deprotection
The Fmoc group is selectively removed under mild acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS):
-
Reagents : Trifluoroacetic acid (TFA) or piperidine in dimethylformamide (DMF).
-
Mechanism : Acid-induced cleavage of the carbamate bond, releasing CO₂ and the free amine .
Kinetic Data :
| Reagent | Concentration | Time (min) | Yield (%) |
|---|---|---|---|
| TFA/DCM | 20% v/v | 15 | 98 |
| Piperidine | 20% in DMF | 30 | 95 |
Note: TFA offers faster deprotection but requires neutralization post-reaction .
Peptide Coupling Reactions
The carboxylic acid participates in amide bond formation via activation:
-
Activation Methods :
Coupling Example :
python# Protocol for EDC/HOBt-mediated coupling 1. Dissolve compound (1 eq.) in DCM. 2. Add EDC (1.2 eq.) and HOBt (1.1 eq.). 3. Stir at 0°C for 1 hr. 4. Add amine (1.5 eq.) and react overnight at rt.
Yield: 85–92% under optimized conditions.
Esterification
The carboxylic acid forms esters with alcohols under acidic or coupling conditions:
-
Fischer Esterification : Methanol/H₂SO₄ reflux (12 hr) yields methyl esters.
-
Steglich Esterification : DCC/DMAP in DCM (rt, 6 hr) for bulky alcohols.
Comparative Efficiency :
| Method | Alcohol | Yield (%) |
|---|---|---|
| Fischer (H₂SO₄) | Methanol | 78 |
| Steglich (DCC/DMAP) | Benzyl | 89 |
Stability Under Reactive Conditions
The compound exhibits stability in diverse environments:
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
Photostability : No degradation under UV light (λ = 254 nm, 24 hr) .
Functionalization of the Benzofuran Core
While the benzofuran ring is less reactive, bromination and nitration are feasible:
-
Bromination : NBS in CCl₄ (0°C, 2 hr) adds bromine at the 5-position .
-
Nitration : HNO₃/H₂SO₄ (-10°C, 1 hr) yields 5-nitro derivatives .
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | NBS/CCl₄ | C5 | 65 |
| Nitration | HNO₃/H₂SO₄ | C5 | 58 |
Comparison with Similar Compounds
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic Acid (CAS: Not Provided)
- Structural Differences: The benzofuran moiety is retained, but the Fmoc group is attached to an amino-bearing carbon linked to an acetic acid side chain instead of a direct aminomethyl substitution on the benzofuran core .
- Applications: Likely used in peptide modifications where extended side-chain functionality is required.
3-[(1S)-2-Carboxy-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic Acid (CAS: 1366282-01-0)
- Structural Differences : Replaces the benzofuran ring with a benzoic acid moiety. The Fmoc group is on a chiral ethylamine side chain .
- Functional Implications: Solubility: The absence of the heterocyclic benzofuran may reduce hydrophobicity compared to the target compound. Synthetic Utility: Suitable for constructing non-aromatic peptide backbones or branched architectures.
Fmoc-Protected Aliphatic Amino Acids (e.g., (R)-2,3-Dimethylbutanoic Acid Derivative, CAS: 616867-28-8)
- Structural Differences: Aliphatic backbones (e.g., butanoic acid) instead of aromatic benzofuran .
- Functional Implications :
Key Comparative Data
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | Benzofuran | C24H19NO5* | ~409.4* | Fmoc-aminomethyl, carboxylic acid | Peptide synthesis, fluorescent probes |
| (R)-2-(Fmoc-amino)-2-(benzofuran-2-yl)acetic Acid | Benzofuran | C26H21NO6* | ~443.4* | Fmoc-amino, acetic acid | Conjugation, extended peptide side chains |
| 3-[(1S)-2-Carboxy-1-(Fmoc-amino)ethyl]benzoic Acid | Benzoic acid | C25H21NO6 | 431.4 | Fmoc-amino, dual carboxylic acids | Branched peptide architectures |
| (R)-2-Fmoc-amino-2,3-dimethylbutanoic Acid (CAS: 616867-28-8) | Aliphatic chain | C21H23NO4 | 353.4 | Fmoc-amino, branched aliphatic | Peptide backbone modifications |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 2-hydroxybenzaldehyde derivatives with α-halo ketones or esters under basic conditions . For instance, reacting 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 1-benzofuran-2-carboxylate, a precursor for further functionalization . Alternative routes employ Coumaranone (2,3-dihydrobenzofuran) derivatives, which undergo dehydrogenation using palladium catalysts to form the aromatic benzofuran ring .
Key Reaction Conditions:
-
Precursor: 2-Hydroxybenzaldehyde derivatives
-
Reagent: α-Halo esters (e.g., ethyl bromoacetate)
-
Base: K₂CO₃ or NaH
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 80–100°C, 6–12 hours
Introduction of the Aminomethyl Group
The aminomethyl moiety at position 3 of the benzofuran is introduced via Mannich reaction or nucleophilic substitution. In the Mannich approach, the benzofuran core reacts with formaldehyde and ammonium chloride in acetic acid, forming a secondary amine intermediate . Alternatively, bromination at position 3 using N-bromosuccinimide (NBS) followed by amination with aqueous ammonia achieves the same transformation .
Optimized Protocol for Bromination-Amination:
-
Bromination: Treat ethyl 1-benzofuran-2-carboxylate with NBS (1.1 equiv) and benzoyl peroxide (catalyst) in CCl₄ at 70°C for 4 hours .
-
Amination: React the brominated intermediate with NH₃ (7M in MeOH) at 50°C for 8 hours .
Fmoc Protection of the Amino Group
The primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to enhance stability during subsequent reactions. This step is critical for preventing undesired side reactions in peptide synthesis applications .
Procedure:
-
Dissolve the aminomethyl-benzofuran intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add Fmoc-Cl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 3 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
-
Yield: 85–90%.
Hydrolysis of the Ester to Carboxylic Acid
The ethyl ester at position 2 is hydrolyzed to the carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures is preferred for its efficiency and mildness .
Hydrolysis Conditions:
Purification and Analytical Validation
Crude product purification is achieved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation employs:
-
¹H/¹³C NMR: Characteristic peaks for Fmoc (δ 4.2–4.4 ppm, CH₂), benzofuran (δ 6.8–7.8 ppm), and carboxylic acid (δ 12.1 ppm) .
-
HPLC-MS: Purity >98% (UV detection at 254 nm), m/z 414.4 [M+H]⁺ .
Challenges and Optimization Strategies
-
Low Amination Yield: Replace NH₃ with benzylamine to form a stable intermediate, followed by hydrogenolysis .
-
Ester Hydrolysis Side Reactions: Use trimethyltin hydroxide in DMF to avoid decarboxylation.
-
Scale-Up Limitations: Continuous flow reactors improve heat management during cyclization steps .
Comparative Analysis of Synthetic Routes
| Step | Method A (Mannich) | Method B (Bromination-Amination) |
|---|---|---|
| Reaction Time | 8 hours | 12 hours (2 steps) |
| Overall Yield | 50% | 62% |
| Purity | 90% | 95% |
| Key Advantage | One-pot reaction | Better regioselectivity |
Q & A
Q. What are the standard safety precautions for handling this compound in laboratory settings?
The compound exhibits acute toxicity, skin/eye irritation, and respiratory hazards (GHS classification) . Researchers must:
- Use PPE: Nitrile gloves, lab coats, safety goggles, and respirators when handling powders or aerosols .
- Work in fume hoods with adequate ventilation to minimize inhalation risks .
- Store at 2–8°C in airtight, moisture-resistant containers to prevent degradation .
- In case of exposure, follow first-aid protocols (e.g., 15-minute eye rinsing with water, skin decontamination with soap) and seek medical evaluation .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
- Step 1 : Fmoc-protection of the amino group using [(9H-fluoren-9-yl)methoxy]carbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) .
- Step 2 : Coupling the Fmoc-protected amine to the benzofuran-2-carboxylic acid scaffold via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 3 : Purification via flash chromatography or preparative HPLC to isolate the product .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify Fmoc-group integration (~7–8 ppm aromatic protons) and benzofuran backbone signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNO: 446.1497) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves coupling efficiency in peptide-like reactions .
- Solvent optimization : Substituting DCM with THF or DMF may enhance solubility of intermediates .
- Catalyst screening : Use of HOBt or HOAt additives to reduce racemization during Fmoc-group incorporation .
- In-line monitoring : FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. What stability challenges arise during storage, and how can they be mitigated?
The compound is sensitive to:
- Hydrolysis : Degrades in humid conditions; store desiccated at 2–8°C .
- Light exposure : UV light accelerates decomposition; use amber glass vials .
- Thermal stress : Avoid temperatures >25°C, as decomposition products (e.g., CO, nitrogen oxides) form under heat .
Stability testing via accelerated aging studies (40°C/75% RH for 1–3 months) is recommended to establish shelf-life .
Q. How can conflicting toxicity data in safety sheets be reconciled for risk assessment?
Discrepancies exist between SDS sources:
- Acute toxicity : Some SDS classify it as Category 4 (oral LD >500 mg/kg), while others state insufficient data .
- Mitigation : Assume worst-case hazards (e.g., treat as corrosive) until verified. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement gaps .
Q. What advanced techniques resolve spectral overlaps in NMR characterization?
- 2D NMR : HSQC and HMBC correlations differentiate benzofuran protons from Fmoc aromatic signals .
- Deuterated solvents : Use DMSO-d to enhance solubility and reduce signal broadening .
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that obscure peaks at room temperature .
Q. How does the compound’s reactivity impact its use in solid-phase peptide synthesis (SPPS)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
